molecular formula C11H7BrINOS B2658431 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide CAS No. 329225-27-6

5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide

Cat. No. B2658431
CAS RN: 329225-27-6
M. Wt: 408.05
InChI Key: ASOCGRVPUNNXFC-UHFFFAOYSA-N
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Description

“5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The nitrogen in the carboxamide group is further substituted with a 4-iodophenyl group .


Molecular Structure Analysis

The molecular structure of “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” would be expected to have a planar thiophene ring with the bromine, carboxamide, and 4-iodophenyl groups extending out from the plane of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” would be expected to be similar to those of related compounds. For example, 5-Bromo-2-thiophenecarboxaldehyde has a boiling point of 105-107 °C at 11 mmHg and a density of 1.607 g/mL at 25 °C .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide, focusing on six unique applications:

Pharmaceutical Development

5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide has shown potential in pharmaceutical research due to its unique structural properties. The compound’s thiophene ring and halogen substitutions make it a candidate for developing new drugs with enhanced bioavailability and efficacy. It can be used as a scaffold for synthesizing various bioactive molecules, potentially leading to new treatments for diseases such as cancer, inflammation, and bacterial infections .

Organic Electronics

The compound’s thiophene core is valuable in the field of organic electronics. Thiophene derivatives are known for their excellent electronic properties, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The presence of bromine and iodine atoms can further enhance the electronic characteristics, potentially leading to more efficient and stable electronic devices .

Material Science

In material science, 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide can be utilized to develop new materials with unique properties. Its ability to undergo various chemical modifications allows for the creation of polymers and copolymers with specific mechanical, thermal, and optical properties. These materials can be used in applications ranging from coatings and adhesives to advanced composites .

Catalysis

The compound can serve as a ligand or catalyst in various chemical reactions. Its structure allows it to coordinate with metals, forming complexes that can catalyze a wide range of organic transformations. This includes cross-coupling reactions, which are essential in the synthesis of complex organic molecules. The presence of halogen atoms can also facilitate halogen exchange reactions, further expanding its utility in catalysis .

Agricultural Chemistry

In agricultural chemistry, 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide can be explored for its potential as a pesticide or herbicide. Thiophene derivatives have been studied for their biological activity against various pests and weeds. The compound’s unique structure may offer new avenues for developing more effective and environmentally friendly agricultural chemicals .

Biological Probes

The compound can be used as a biological probe in research to study various biological processes. Its ability to interact with biological molecules makes it a useful tool for investigating enzyme activities, protein interactions, and cellular pathways. This can lead to a better understanding of disease mechanisms and the development of new diagnostic tools .

These applications highlight the versatility and potential of 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide in various scientific fields. If you need more detailed information on any specific application or additional fields, feel free to ask!

MDPI Springer

Future Directions

The future directions for “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” would depend on its potential applications. Thiophene derivatives have shown a wide variety of applications including in the fields of materials chemistry, agrochemicals, and pharmaceuticals . Therefore, “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” could potentially be used in these areas.

properties

IUPAC Name

5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrINOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOCGRVPUNNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrINOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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